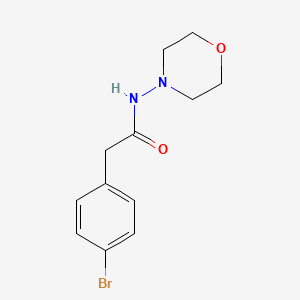
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide
Descripción general
Descripción
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential applications in treating autoimmune diseases. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are a type of small-molecule compounds that can modulate the activity of JAK enzymes, which play a critical role in the immune system.
Mecanismo De Acción
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a selective inhibitor of JAK3, which is a type of JAK enzyme that is mainly expressed in immune cells. By inhibiting JAK3, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide can block the signaling pathways of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the development and activation of immune cells. This can reduce the proliferation and activation of T cells, B cells, and natural killer cells, and reduce inflammation.
Biochemical and Physiological Effects
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. In preclinical studies, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, in animal models. In clinical studies, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been shown to improve the symptoms and clinical outcomes of patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease, and reduce the need for other medications, such as corticosteroids and disease-modifying antirheumatic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which can make it a useful tool for studying the role of JAK3 in the immune system. Another advantage is that it has been extensively studied in preclinical and clinical settings, which can provide valuable insights into its potential applications in treating autoimmune diseases. However, one limitation is that it can have off-target effects on other JAK enzymes, such as JAK1 and JAK2, which can complicate the interpretation of the results. Another limitation is that it can have variable pharmacokinetics and pharmacodynamics in different animal models and human populations, which can affect its efficacy and safety.
Direcciones Futuras
There are several future directions for studying 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide and its potential applications in treating autoimmune diseases. One direction is to study its long-term safety and efficacy in large-scale clinical trials, and compare it to other medications that are currently used to treat these diseases. Another direction is to study its potential applications in other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to study its potential applications in combination with other medications, such as biologics and small-molecule inhibitors, to enhance its efficacy and reduce its side effects. Finally, another direction is to study its potential applications in personalized medicine, by identifying biomarkers that can predict the response to 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide in different patient populations.
Conclusion
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide is a small-molecule compound that has been extensively studied for its potential applications in treating autoimmune diseases. It is a selective inhibitor of JAK3, which can modulate the activity of various immune cells and reduce inflammation. 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has significant biochemical and physiological effects in preclinical and clinical settings, and has several advantages and limitations for lab experiments. There are several future directions for studying 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide and its potential applications in treating autoimmune diseases, which can provide valuable insights into the role of JAK enzymes in the immune system and personalized medicine.
Aplicaciones Científicas De Investigación
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. These diseases are characterized by an overactive immune system, which can cause chronic inflammation and tissue damage. JAK enzymes play a critical role in the immune system by transmitting signals from cytokine receptors to the nucleus, where they regulate gene expression. By inhibiting JAK enzymes, 5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide can modulate the activity of various immune cells, such as T cells, B cells, and natural killer cells, and reduce inflammation.
Propiedades
IUPAC Name |
5-chloro-N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-6-5-7(2)14-11(13-6)15-10(16)8-3-4-9(12)17-8/h3-5H,1-2H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDEYBAIURZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179615.png)
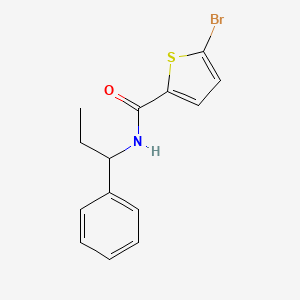
![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
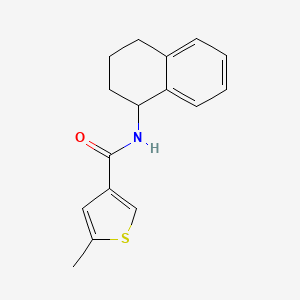

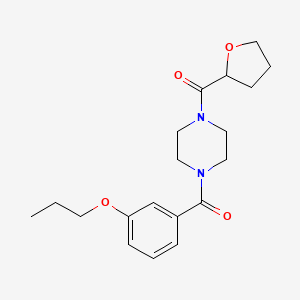
![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)
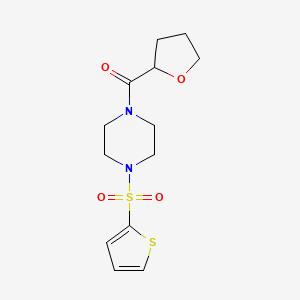

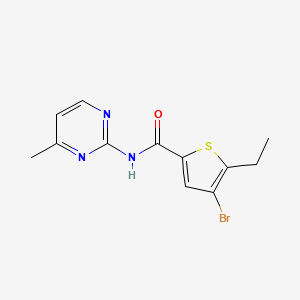
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B4179667.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4179687.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
